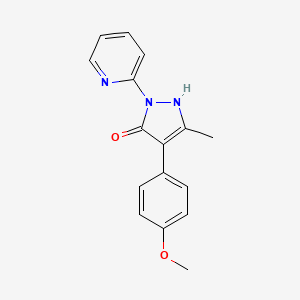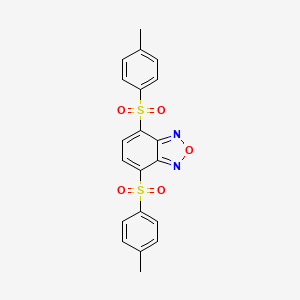
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonyl groups attached to a benzofurazane core, with each sulfonyl group further connected to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane typically involves the reaction of benzofurazane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzofurazane+2(4-methylbenzenesulfonyl chloride)→4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofurazane derivatives.
Scientific Research Applications
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofurazane core may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis[(4-chlorophenyl)sulfonyl]benzofurazane
- 4,7-Bis[(4-nitrophenyl)sulfonyl]benzofurazane
- 4,7-Bis[(4-methoxyphenyl)sulfonyl]benzofurazane
Uniqueness
4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
53886-93-4 |
|---|---|
Molecular Formula |
C20H16N2O5S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4,7-bis-(4-methylphenyl)sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C20H16N2O5S2/c1-13-3-7-15(8-4-13)28(23,24)17-11-12-18(20-19(17)21-27-22-20)29(25,26)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
POUINNGRIOLASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


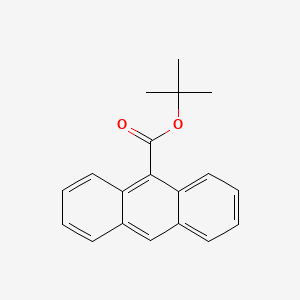
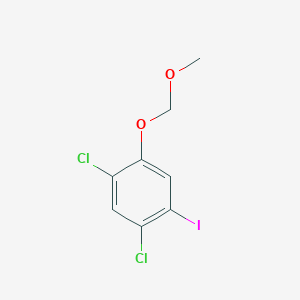
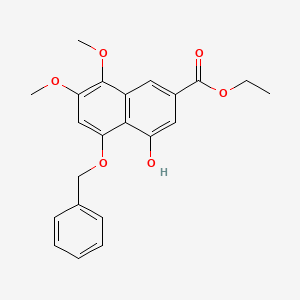
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
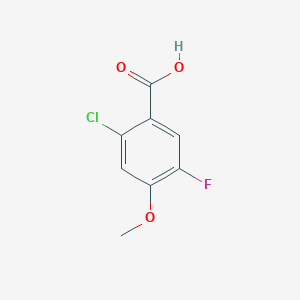
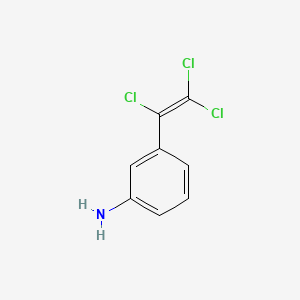
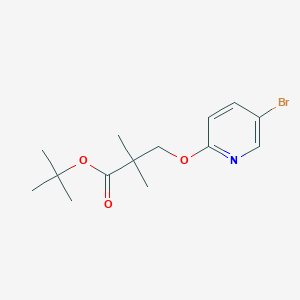
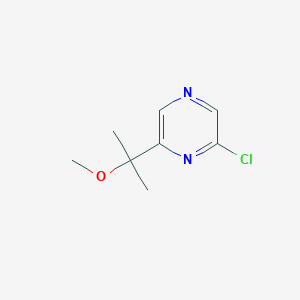
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
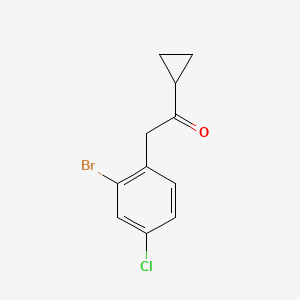
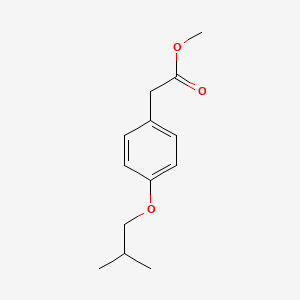
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
